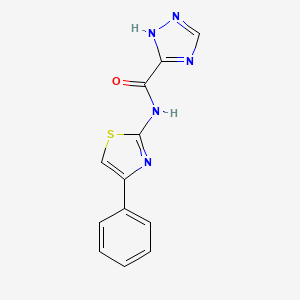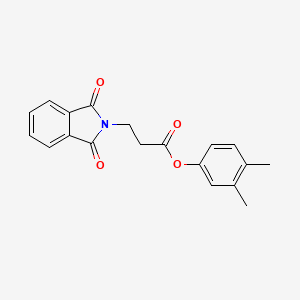![molecular formula C16H16N2O3 B5519829 2-[(2-Ethoxybenzoyl)amino]benzamide](/img/structure/B5519829.png)
2-[(2-Ethoxybenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Ethoxybenzoyl)amino]benzamide is a chemical compound with the molecular formula C16H16N2O3. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an ethoxy group attached to a benzoyl moiety, which is further linked to an amino group and a benzamide structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxybenzoyl)amino]benzamide typically involves the reaction of 2-ethoxybenzoic acid with an amine derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps. The use of automated systems and advanced reactors can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-[(2-Ethoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-[(2-Ethoxybenzoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-[(2-Ethoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The compound’s structure allows it to bind to active sites of target proteins, thereby affecting their function and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective derivatives .
相似化合物的比较
2-[(2-Ethoxybenzoyl)amino]benzamide can be compared with other benzamide derivatives, such as:
2-Aminobenzamide: Known for its use in the synthesis of pharmaceuticals and as a histone deacetylase inhibitor.
3-Acetoxy-2-methylbenzamide: Exhibits antioxidant and antibacterial activities.
2,3-Dimethoxybenzamide: Used in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-10-6-4-8-12(14)16(20)18-13-9-5-3-7-11(13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTZVHQTXBWNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5519749.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)
![2,2-dimethylpropyl (2S,4S)-4-fluoro-2-{[(methylsulfonyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B5519760.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)
![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
![4-BROMO-2-CHLORO-6-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENOL](/img/structure/B5519809.png)
![5-[4-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]sulfonylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B5519821.png)
![3-(2-Methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5519825.png)
![N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B5519833.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)


